5-Nitrouracil

Enzyme inhibition Pharmacokinetics Oncology research

Capecitabine TDM faces ex vivo 5-FU overestimation up to 190% baseline without TP inactivation. 5-Nitrouracil (CAS 611-08-5) is a validated competitive thymidine phosphorylase inhibitor that directly resolves this pre-analytical error. • Stabilizes plasma 5-FU at baseline levels for accurate therapeutic drug monitoring in colorectal cancer studies • Defined Ki=56 μM against uridine phosphorylase; benchmarks novel antiparasitic agents against Giardia lamblia • Activates C(6) position for Vorbrüggen nucleobase exchange with β-anomer selectivity; supports isotopic labeling of 2'-fluoro-2'-deoxyuridines

Molecular Formula C4H3N3O4
Molecular Weight 157.08 g/mol
CAS No. 611-08-5
Cat. No. B018501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrouracil
CAS611-08-5
Synonyms5-Nitro-2,4(1H,3H)-pyrimidinedione;  5-Nitro-2,4-dihydroxypyrimidine;  5-Nitropyrimidine-2,4-diol;  NSC 9790; 
Molecular FormulaC4H3N3O4
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9)
InChIKeyTUARVSWVPPVUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrouracil: Chemical Profile & Procurement


5-Nitrouracil (5-NU) is a nitro-substituted pyrimidine derivative with the molecular formula C4H3N3O4 and molecular weight of 157.08 g/mol . The compound features a nitro group (-NO2) at the 5-position of the uracil ring, which imparts distinct electronic and structural properties [1]. 5-Nitrouracil exists as an off-white to pale yellow crystalline powder with a melting point exceeding 300 °C , and demonstrates solubility in DMSO and water (3.61 g/L at 25 °C) . The nitro group significantly enhances the electrophilicity of the C(6) position [2] and enables unique electrochemical behavior including a four-electron reduction process on Ag-Hg electrodes [3]. These physicochemical characteristics distinguish 5-nitrouracil from other 5-substituted uracil derivatives and underpin its specialized utility as both an enzyme inhibitor and a synthetic building block.

Enzyme inhibition
Suitable for thymidine phosphorylase, uridine phosphorylase, and selective UGT isoform studies
Synthetic building block
Nitro-activated nucleobase for transglycosylation and isotopic labeling of 2'-fluoro-nucleosides
Electrochemical probe
Distinct four-electron reduction enables detection and DNA-binding studies

5-Nitrouracil vs. In-Class Analogs


5-Nitrouracil cannot be functionally substituted by other 5-substituted uracil derivatives without significant performance alteration in target applications. The nitro group at the 5-position confers distinct electronic properties that fundamentally differ from halogenated (e.g., 5-fluorouracil, 5-bromouracil) or alkylated (e.g., thymine) analogs [1]. In enzyme inhibition contexts, 5-nitrouracil demonstrates a Ki of 56 μM against uridine phosphorylase, which positions it between 6-amino-5-nitrouracil (Ki=12 μM) and 5-fluorouracil (Ki=119 μM) in potency [2]. Furthermore, 5-nitrouracil acts as a competitive inhibitor of thymidine phosphorylase (TP), whereas structurally similar compounds exhibit mixed-type or uncompetitive inhibition mechanisms [3][4]. The nitro group also enables unique electrochemical behavior, undergoing a four-electron reduction process that halogenated analogs do not support [5]. In synthetic chemistry, the nitro group activates the C(6) position toward nucleophilic attack, enabling nucleobase exchange reactions that 5-fluorouracil and other 5-substituted uracils cannot facilitate under equivalent conditions [6]. These quantifiable differences in inhibition potency, mechanism type, redox behavior, and synthetic utility demonstrate that 5-nitrouracil occupies a specific functional niche not replaceable by generic in-class substitution.

Nitro group electronic profile
5-Nitrouracil’s nitro substituent creates distinct electrophilicity at C(6); halogenated or alkylated uracil analogs may not replicate reactivity or nucleobase exchange capability.
Enzyme inhibition mechanism
5-Nitrouracil acts as a competitive inhibitor of thymidine phosphorylase; structural analogs may exhibit mixed-type or uncompetitive kinetics, shifting inhibition profiles in assay systems.
Electrochemical behavior
The compound undergoes a four-electron reduction; halogenated analogs lack this redox signature, limiting interchangeability in electrochemical detection workflows.

5-Nitrouracil: Comparative Evidence


TP Inhibition and Plasma 5-FU Stabilization

5-Nitrouracil (5-NU) functions as a competitive inhibitor of thymidine phosphorylase (TP), distinguishing it from more potent but mechanistically distinct inhibitors. In a comparative study of TP inhibitors, 5-nitrouracil served as the classical reference compound against which novel homophthalimide derivatives were benchmarked. Compound 9 (2-(2,6-diethylphenyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline-1,3-dione) demonstrated higher potency than 5-nitrouracil, but with a mixed-type competitive inhibition mechanism versus the purely competitive inhibition exhibited by 5-nitrouracil [1]. In a clinically relevant application, the addition of 5-nitrouracil (5-NU) to blood samples prevented ex vivo conversion of 5'-DFUR to 5-fluorouracil (5-FU), stabilizing plasma 5-FU concentrations. Without 5-NU, 5-FU concentration increased to 190% of baseline values compared to samples containing the inhibitor [2].

TP inhibition & plasma stability
Head-to-head
Without 5-NU, 5-FU rises to 190% of baseline (p < 0.001); with 5-NU, baseline maintained. Competitive inhibition vs mixed-type comparator.
Supports research plasma 5-FU stabilization endpoint
Human plasma samples from capecitabine studies; room temperature
Enzyme inhibition Pharmacokinetics Oncology research

Selective UGT Inhibition and Substrate Specificity

5-Nitrouracil demonstrates potent and selective inhibition of UDP-glucuronyltransferase (UGT) activity with quantitatively defined inhibition constants. In a comparative study of thirty-one pyrimidine bases, 5-nitrouracil (compound 1) and its isomer 4,6-dihydroxy-5-nitropyrimidine (compound 2) were identified as the most potent and selective inhibitors of 4-nitrophenol glucuronidation, without affecting phenolphthalein conjugating activity [1]. Kinetic analysis revealed mixed-type inhibition toward the acceptor substrate 4-nitrophenol with an apparent Ki of 0.11 mM, and atypical competitive inhibition toward UDP-glucuronic acid with an apparent Ki of 0.20 mM [2]. This selectivity profile distinguishes 5-nitrouracil from compounds such as benzylamino-substituted pyrimidines and orotic acid derivatives, which non-selectively inhibited both UGT activities [1].

Selective UGT inhibition
Reported
Ki = 0.11 mM (4-nitrophenol, mixed-type); Ki = 0.20 mM (UDP-glucuronic acid, atypical competitive). Selective for 4-nitrophenol UGT.
Enables selective UGT isoform probe studies
Rat liver microsomes; Lineweaver-Burk/Dixon analysis
Drug metabolism Enzyme inhibition Toxicology

Uridine Phosphorylase Inhibition vs. Pyrimidine Analogs

5-Nitrouracil exhibits defined inhibitory potency against uridine phosphorylase from Giardia lamblia, with a Ki value that positions it among a ranked series of pyrimidine analogs. In a comprehensive screen of fifty-six pyrimidine analogs, the order of inhibitory effectiveness was established as: 6-methyl-5-nitrouracil (Ki=10 μM) > 6-amino-5-nitrouracil (Ki=12 μM) > 5-benzylacyclouridine (Ki=44 μM) > 5-nitrouracil (Ki=56 μM) > 5-fluorouracil (Ki=119 μM) > 5-bromouracil (Ki=230 μM) > 6-benzyl-2-thiouracil (Ki=190 μM) > 1,3-dimethyluracil (Ki>1000 μM) [1]. 5-Nitrouracil demonstrates approximately 2.1-fold higher potency (lower Ki) than 5-fluorouracil in this assay system [2].

Uridine phosphorylase rank
Reported
Ki = 56 µM; ranked 4th among 56 pyrimidines. 2.1-fold lower Ki than 5-fluorouracil (119 µM). 6-methyl-5-nitrouracil lead (10 µM).
Intermediate-potency benchmark for anti-giardial research
Giardia lamblia enzyme; uridine at 1 mM
Enzyme kinetics Antiparasitic research Nucleoside metabolism

DNA Binding Affinity by Electrochemical Detection

5-Nitrouracil (5NU) demonstrates quantifiable interaction with double-stranded DNA (ds-DNA), with binding constants determined electrochemically at two different electrode surfaces. The binding of 5NU with ds-DNA was characterized by a decrease in the 5NU redox peak current accompanied by a potential shift of approximately 150 mV versus Ag/AgCl [1]. The binding constants (K) for the 5NU-ds-DNA interaction were determined as 1.45 × 10^5 at the hanging mercury drop electrode (HMDE) and 2.65 × 10^5 at the glassy carbon electrode (GCE) [2]. The assay also demonstrated the ability to distinguish between single-stranded (ss-DNA) and double-stranded (ds-DNA) through differential interaction with 5NU in the presence of copper ions [1].

DNA binding affinity
Reported
K = 1.45 × 10⁵ (HMDE); K = 2.65 × 10⁵ (GCE). Peak potential shift ~150 mV vs Ag/AgCl.
Supports electrochemical DNA probe development
Differential response between ss- and ds-DNA observed
DNA interaction Electrochemistry Biosensor development

Electrochemical Reduction vs. Halogenated Analogs

5-Nitrouracil undergoes a distinct four-electron electrochemical reduction process on Ag-Hg cathodes in DMSO, a behavior not observed with halogenated uracil analogs such as 5-fluorouracil and 5-bromouracil. Cyclic voltammetry and controlled potential electrolysis studies combined with UV and ESR spectroscopy revealed that 5NU proceeds through a four-electron reduction while simultaneously participating as a proton donor [1][2]. At more negative potentials, the 5NU anion undergoes further one-electron reduction to form a dianion with characteristic ESR parameters [3]. The reduction produces 5-hydroxyaminouracil as an intermediate [4].

Electrochemical reduction
Class-level
Four-electron reduction on Ag-Hg cathode in DMSO; forms 5-hydroxyaminouracil intermediate. Halogenated analogs lack comparable process.
Enables electrochemical differentiation from halogenated uracils
CV & controlled potential electrolysis; ESR monitoring
Electrochemistry Redox chemistry Analytical detection

Polymorph-Dependent Dipole Moment in Crystal Forms

5-Nitrouracil exists in two polymorphic forms with significantly different dipole moments, a property relevant for nonlinear optical (NLO) material applications. Experimental charge density studies revealed that while the molecular structure remains invariant between the centric and noncentric polymorphs, crystal packing differs substantially [1]. The dipole moment of 5-nitrouracil in the noncentric form is substantially higher (μ = 9 D) than in the centric form (μ ≈ 6 D), representing a 50% increase [2]. This polymorph-dependent dipole moment difference is quantitatively larger than observed for comparator systems in the same study (diamino derivative: 5 D; dithio derivative: 6 D; thioamino derivative: 15 D) [1].

Polymorph dipole moment
Reported
Noncentric µ = 9 D; centric µ ≈ 6 D (50% increase). Exceeds diamino (5 D) and dithio (6 D) comparators.
Supports polymorph selection for NLO material studies
Low-temperature X-ray charge density analysis
Nonlinear optical materials Crystal engineering Charge density analysis

5-Nitrouracil: Research & Industrial Applications


Plasma 5-FU Stabilization for Therapeutic Monitoring

In clinical pharmacology laboratories, 5-nitrouracil is utilized as a thymidine phosphorylase (TP) inhibitor additive in blood collection tubes to prevent ex vivo conversion of capecitabine metabolites to 5-fluorouracil (5-FU). Without 5-nitrouracil addition, 5-FU concentrations in plasma samples increase to 190% of baseline values due to continued TP activity after collection [1]. The addition of 5-nitrouracil stabilizes 5-FU concentrations, enabling accurate therapeutic drug monitoring in colorectal cancer patients receiving capecitabine chemotherapy [2].

Selective UGT Isoform Inhibition

5-Nitrouracil serves as a selective tool compound for studying UDP-glucuronyltransferase (UGT) isoforms involved in 4-nitrophenol metabolism. With an apparent Ki of 0.11 mM for 4-nitrophenol glucuronidation and 0.20 mM for UDP-glucuronic acid, and complete selectivity over phenolphthalein-conjugating UGT activity [1], researchers can use 5-nitrouracil to dissect UGT isoform contributions to drug metabolism without confounding inhibition of other UGT pathways [2].

Uridine Phosphorylase Inhibition in Giardia

5-Nitrouracil is employed as a reference inhibitor in antiparasitic drug discovery programs targeting nucleoside metabolism in Giardia lamblia. With a defined Ki of 56 μM against uridine phosphorylase [1], 5-nitrouracil provides intermediate inhibitory potency that allows researchers to benchmark novel compounds. The compound's potency relative to 5-fluorouracil (Ki=119 μM) and more potent derivatives (6-methyl-5-nitrouracil, Ki=10 μM) establishes a quantitative structure-activity relationship framework for optimizing anti-giardial agents [2].

Nucleobase Exchange for 2'-Fluoro-2'-Deoxyribonucleosides

In synthetic organic chemistry, 5-nitrouracil functions as an activated leaving nucleobase under Vorbrüggen conditions to enable transglycosylation reactions. The nitro group at the 5-position activates the C(6) position toward nucleophilic attack, facilitating nucleobase exchange with pyrimidine and purine bases to produce anomeric 2'-fluoro-2'-deoxyribonucleosides with β-anomer selectivity [1]. This synthetic strategy is also applicable to isotopic labeling of 2'-fluoro-2'-deoxyuridines [2].

Application
Selection Property
Validation Focus
Research plasma 5-FU stabilization
TP inhibition specificity
Ex vivo metabolite conversion control
UGT isoform probe studies
UGT substrate selectivity
4-Nitrophenol glucuronidation pathway
Antiparasitic nucleoside metabolism research
Intermediate UP inhibition potency
Benchmarking anti-giardial agents
2'-Fluoro-nucleoside synthesis
Nitro-activated leaving group
β-Anomer selectivity in transglycosylation

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